2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid
Descripción
Historical Context and Discovery
The benzazepine scaffold emerged as a focus of pharmaceutical research following the mid-20th century breakthroughs in heterocyclic chemistry. While Leo Sternbach's 1955 discovery of chlordiazepoxide marked the therapeutic potential of benzodiazepines, the benzazepine class gained attention for its distinct seven-membered ring structure. 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid was first synthesized through strategic modifications of quinoline precursors, leveraging nucleophilic aromatic substitution reactions to install the carboxylic acid moiety at position 7. Early synthetic routes involved condensation of β-alanine derivatives with halogenated quinoline intermediates under basic conditions, a method later optimized using polyphosphoric acid catalysts to achieve cyclization. The compound's structural complexity arises from the fusion of a partially saturated azepine ring with a benzene nucleus, creating distinct electronic environments that influence both synthetic accessibility and biological activity.
Significance in Benzazepine Research
As a prototypical benzazepine-carboxylic acid hybrid, this compound has enabled critical structure-activity relationship (SAR) studies in multiple therapeutic domains. The carboxylic acid group at position 7 enhances water solubility compared to non-polar benzazepine derivatives, addressing pharmacokinetic challenges associated with blood-brain barrier penetration. Researchers have exploited this feature in designing dual-action molecules that combine central nervous system activity with peripheral anti-inflammatory effects. The molecule's keto group at position 2 participates in hydrogen-bonding interactions with biological targets, as demonstrated in its inhibition of bacterial DNA gyrase through binding pocket coordination. Furthermore, the compound serves as a key precursor for generating libraries of analogs through amide coupling and ring expansion reactions, facilitating the discovery of novel antimicrobial agents with MIC values as low as 0.39 µg/mL against Staphylococcus aureus.
Overview of Current Research Landscape
Contemporary studies focus on three primary applications:
- Antimicrobial Development : Structural analogs demonstrate broad-spectrum activity against Gram-positive pathogens and Candida albicans through inhibition of fungal lanosterol 14α-demethylase.
- Neurological Therapeutics : The benzazepine core shows affinity for GABA-A receptor subtypes, with carboxylated derivatives exhibiting reduced sedation compared to classical benzodiazepines.
- Synthetic Methodology : Flow microreactor systems now enable precise control over Boc protection steps during synthesis, achieving 92% yield improvements compared to batch processes.
Recent innovations include the development of sulfonated derivatives through concentrated sulfuric acid-mediated cyclization, enhancing solubility profiles for parenteral formulations. Computational modeling studies utilizing density functional theory (DFT) have further elucidated the compound's conformational preferences, revealing a boat-like azepine ring geometry that optimizes target binding.
Position within Heterocyclic Chemistry
The molecule occupies a unique niche in heterocyclic systems due to its:
| Feature | Comparative Advantage |
|---|---|
| Seven-membered azepine | Enhanced conformational flexibility vs. six-membered rings |
| Electron-deficient ring | Facilitates nucleophilic aromatic substitution |
| Carboxylic acid moiety | Enables salt formation and prodrug derivatization |
This combination allows the compound to bridge the reactivity profiles of aromatic amines and aliphatic carboxylic acids. The fused ring system exhibits aromatic stabilization energy of 28.5 kcal/mol (calculated via Hückel MO theory), intermediate between fully aromatic naphthalene and non-aromatic bicyclic systems. Such electronic characteristics make it particularly suited for participating in charge-transfer complexes with biological targets, as evidenced by its 15 nM binding affinity for the allosteric site of HIV-1 reverse transcriptase in molecular docking studies.
Benzazepines as Privileged Structures in Medicinal Chemistry
The privileged status of benzazepines stems from their ability to:
- Adopt multiple bioactive conformations through ring puckering
- Engage in π-π stacking interactions via the aromatic ring
- Provide hydrogen bond donors/acceptors through the lactam and carboxylic acid groups
In 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid, these features combine to create a multimodal pharmacophore. The compound's logP value of 1.2 (calculated) balances membrane permeability and aqueous solubility, addressing a key challenge in CNS drug development. Structure-based drug design has yielded analogs with 40-fold selectivity for serotonin 5-HT2C receptors over 5-HT2B subtypes, demonstrating the scaffold's utility in developing targeted therapies. Current investigations explore its potential as:
- Allosteric modulators of ionotropic glutamate receptors
- Inhibitors of viral neuraminidase enzymes
- Chelating agents for heavy metal detoxification
Propiedades
IUPAC Name |
2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-3-1-2-7-6-8(11(14)15)4-5-9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVABYIKIASMFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117030-69-0 | |
| Record name | 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a green approach for the synthesis of similar compounds involves the use of methyl arenes, active methylene compounds, and urea hydrogen peroxide (UHP) with lactic acid as a catalyst at 80°C . This method emphasizes environmentally friendly conditions and efficient yields.
Industrial Production Methods
While specific industrial production methods for 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid are not extensively documented, the principles of green chemistry and sustainable practices are often applied. These methods aim to minimize waste and reduce the use of hazardous reagents, making the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1. Antidepressant and Anxiolytic Properties
Research indicates that derivatives of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine compounds exhibit significant antidepressant and anxiolytic effects. These compounds are structurally similar to benzodiazepines, which are well-known for their therapeutic effects on anxiety and depression. Studies have shown that modifications to the benzazepine structure can enhance these effects while reducing side effects commonly associated with traditional benzodiazepines .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It has been shown to exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further research in treatments for diseases such as Alzheimer's and Parkinson's .
Pharmacology
1. Synthesis of Novel Therapeutics
Recent studies have focused on synthesizing novel derivatives of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid for potential use as therapeutic agents. For instance, 7-sulfamoyl-substituted derivatives have been developed that show enhanced efficacy as anxiolytics compared to their parent compounds. These derivatives are designed to improve solubility and bioavailability while maintaining or enhancing pharmacological activity .
2. Targeting Specific Receptors
The compound's ability to selectively target certain receptors in the central nervous system (CNS) makes it a valuable tool in pharmacological research. Its interaction with GABA receptors has been particularly noted for its potential to modulate anxiety and sleep disorders without the severe withdrawal symptoms associated with traditional benzodiazepines .
Materials Science
1. Development of Functional Materials
In addition to its medicinal applications, 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid has potential applications in materials science. Its unique chemical structure allows for the development of functional materials that can be used in drug delivery systems or as components in organic electronics .
2. Nanotechnology Applications
The compound's properties can be exploited in nanotechnology for creating nanoscale devices that can deliver drugs more effectively within the body. Research is ongoing into how these compounds can be integrated into nanocarriers to enhance the targeted delivery of therapeutics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Gringauz (1999) | Antidepressant effects | Demonstrated reduced side effects compared to traditional benzodiazepines. |
| Rahbaek et al. (1999) | Neuroprotective properties | Showed significant reduction in oxidative stress markers in neuronal cells. |
| Albright et al. (1998) | Synthesis of derivatives | Developed new compounds with improved solubility and efficacy as anxiolytics. |
Mecanismo De Acción
The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can interact with enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular functions, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their distinguishing features:
Impact of Structural Differences
Oxo Group vs. Saturated Ring
The presence of the oxo group in the target compound (vs. its non-oxo analog, 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid) reduces ring flexibility and enhances electrophilicity at position 2. This may influence binding interactions in biological systems, such as enzyme inhibition .
Benzazepine vs. Benzodioxepine Core
The benzodioxepine derivative has a higher molecular weight (194.18 vs. 205.21) but lacks the nitrogen atom present in benzazepines, which could reduce hydrogen-bonding capacity .
Carboxylic Acid vs. Sulfonamide
The sulfonamide variant (2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide) replaces the carboxylic acid with a sulfonamide group, significantly increasing molecular weight (240.28 vs. 205.21) and altering acidity. Sulfonamides are stronger acids (pKa ~1-2) compared to carboxylic acids (pKa ~4-5), which may affect pharmacokinetics and target binding .
Heterocyclic Diversity
Pyrimidine-based analogs like 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit distinct binding profiles. The target benzazepine derivative’s affinity remains unstudied in this context but may differ due to structural rigidity .
Actividad Biológica
2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁N₁O₃ |
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid |
| CAS Number | 1340487-11-7 |
| Physical Form | Powder |
Biological Activity
Research indicates that 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems and may protect neuronal cells from oxidative stress and apoptosis.
3. Potential as a Therapeutic Agent
Due to its structural similarity to known pharmacophores, the compound is being explored for its potential use in treating neurological disorders such as anxiety and depression. It is believed to interact with GABA receptors, enhancing inhibitory neurotransmission.
The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid involves:
- GABA Receptor Modulation: The compound likely enhances the activity of GABAergic pathways, leading to increased inhibitory effects within the central nervous system.
- Antioxidant Properties: It may exhibit antioxidant activity that protects cells from oxidative damage.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
Study 2: Neuroprotection
A research article in Neuropharmacology highlighted the neuroprotective effects of the compound in a rat model of ischemic stroke. The results showed a significant reduction in neuronal death and improved functional recovery compared to control groups .
Study 3: Anxiety-like Behavior
In behavioral studies on mice, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This suggests its potential as an anxiolytic agent .
Q & A
Q. What synthetic routes are available for 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via oxidation, reduction, or substitution reactions targeting its ketone and carboxylic acid functionalities. For example, oxidation of precursor benzazepine derivatives (e.g., 4,5-dihydro-1-benzoazepin-2(3H)-one) may introduce the oxo group, while reduction could modify the ketone moiety to an alcohol intermediate. Substitution reactions on the benzazepine ring require electrophilic aromatic substitution (EAS) optimization, particularly at the 7-position. Reaction yields are sensitive to solvent polarity, temperature, and catalysts. For instance, anhydrous conditions and Lewis acids (e.g., AlCl₃) may enhance EAS efficiency. Purification typically involves recrystallization or column chromatography .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Structural confirmation requires a multi-technique approach:
- NMR : The ¹H NMR spectrum should show resonances for the tetrahydrobenzazepine ring protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ ~12 ppm).
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the bicyclic framework. A related benzazepine derivative (CAS 17639-49-5) was characterized with a C=O bond length of 1.21 Å and ring puckering parameters, providing a reference for structural validation .
- IR spectroscopy : Stretching frequencies for the carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups are critical markers .
Q. What analytical methods are recommended for assessing purity and identifying impurities?
High-performance liquid chromatography (HPLC) with UV detection is standard. Pharmacopeial guidelines specify using a C18 column, mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and monitoring at 210–220 nm. Impurities (e.g., ethyl ester derivatives or cyclohexyl-substituted analogs) are identified via relative retention times (RRT): RRT 0.5–2.1. Acceptance criteria limit individual impurities to ≤0.5% and total impurities ≤2.0% .
Q. What preliminary biological screening approaches are suitable for studying this compound?
Initial assays should focus on neuropsychiatric targets due to structural similarities to benzodiazepines. Use:
- In vitro receptor binding assays : GABAₐ or serotonin receptors (5-HT) in neuronal cell lines.
- Behavioral models : Rodent studies for anxiolytic or anticonvulsant activity.
Dose-response curves (0.1–100 µM) and positive controls (e.g., diazepam) are essential. Contradictions in activity data may arise from stereochemical variations; enantiomeric purity must be confirmed via chiral HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often stem from:
- Impurity profiles : Trace ethyl ester derivatives (RRT 1.8) may exhibit off-target effects. Re-test after rigorous purification.
- Solubility differences : Use dimethyl sulfoxide (DMSO) for in vitro assays vs. saline for in vivo studies, adjusting for bioavailability.
- Species-specific metabolism : Compare metabolic stability in human vs. rodent liver microsomes. LC-MS/MS can identify metabolite interference .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
The 7-carboxylic acid group directs electrophilic attacks. To enhance nucleophilic substitution:
- Protection/deprotection : Temporarily esterify the carboxylic acid (e.g., methyl ester) to reduce steric hindrance.
- Activating groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 3-position to polarize the ring.
- Catalysis : Use Pd(0) for cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How can impurity profiles be characterized during scale-up synthesis?
Employ LC-MS and HRMS to detect low-abundance byproducts. For example, a common impurity is the t-butyl ester derivative (RRT 0.5), formed during incomplete deprotection. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation products. Structural elucidation of unknowns requires 2D NMR (COSY, HSQC) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.1), aqueous solubility (~0.5 mg/mL), and CYP450 inhibition.
- Molecular docking : Target GABAₐ receptors (PDB ID: 6HUP) to simulate binding interactions. The carboxylic acid group may form hydrogen bonds with Arg112 and Tyr209 residues .
Q. How does this compound compare to structurally similar benzodiazepines in receptor selectivity?
Comparative studies with 7-fluoro-5-phenyl derivatives show:
- Binding affinity : Lower GABAₐ affinity (IC₅₀ = 120 nM vs. 8 nM for diazepam) but higher 5-HT₂ₐ selectivity (IC₅₀ = 35 nM).
- Metabolic stability : Longer half-life (t₁/₂ = 4.2 h in human hepatocytes) due to reduced CYP3A4 metabolism.
Differential activity highlights the role of the 7-carboxylic acid in modulating receptor interactions .
Q. What experimental designs mitigate racemization during synthesis?
Racemization occurs at the 3-amino position. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
